N-butyl-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-butyl-1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O2S/c1-2-3-10-24-20(28)14-8-11-27(12-9-14)22-25-18-16(13-30-19(18)21(29)26-22)15-6-4-5-7-17(15)23/h4-7,13-14H,2-3,8-12H2,1H3,(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTQYTMYYWPDLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCN(CC1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-butyl-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of kinase inhibition. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a piperidine ring and a thieno[3,2-d]pyrimidine moiety, which are critical for its biological function.
This compound primarily acts as an inhibitor of specific kinases. Its mechanism involves the disruption of signaling pathways that are crucial for cell proliferation and survival. The compound has shown significant inhibitory activity against GSK-3β and other kinases involved in cancer progression.
Biological Activity Assays
The biological activity of this compound has been evaluated through various assays:
- Kinase Inhibition : The compound demonstrated potent inhibition of GSK-3β with IC50 values ranging from 10 to 1314 nM across different analogs. Substituents on the carboxamide moiety influenced activity significantly, with isopropyl and cyclopropyl groups enhancing potency .
- Cell Viability Assays : In vitro studies showed that concentrations up to 10 µM did not adversely affect cell viability while maintaining kinase inhibition efficacy .
Case Studies
Several studies have highlighted the biological implications of this compound:
- Study on Cancer Cell Lines : A study reported that the compound exhibited selective cytotoxicity towards various cancer cell lines, with enhanced effectiveness observed in cells with activated Wnt/β-catenin signaling pathways .
- In Vivo Efficacy : Animal models demonstrated that administration of the compound resulted in reduced tumor growth rates compared to controls. This suggests potential therapeutic applications in oncology .
Data Tables
| Activity | IC50 (nM) | Cell Line Tested | Effect on Viability |
|---|---|---|---|
| GSK-3β Inhibition | 10 - 1314 | Various Cancer Lines | No effect at ≤10 µM |
| Cytotoxicity in Cancer Models | Varies | Specific Cancer Types | Significant reduction |
Scientific Research Applications
Kinase Inhibition Studies
The compound has demonstrated potent inhibition of GSK-3β with IC50 values ranging from 10 to 1314 nM across various analogs. Structural modifications on the carboxamide moiety significantly influence its activity, indicating that specific substituents can enhance its potency against cancer cell lines .
Case Study: Cytotoxicity in Cancer Cell Lines
A notable study highlighted that N-butyl-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide exhibited selective cytotoxicity towards multiple cancer cell lines. The effectiveness was particularly pronounced in cells with activated Wnt/β-catenin signaling pathways, which are often implicated in tumorigenesis .
In Vivo Efficacy
In animal models, administration of this compound resulted in reduced tumor growth rates compared to control groups. This suggests its potential as a therapeutic agent in oncology, warranting further investigation into its efficacy and safety profile .
Cell Viability Assays
In vitro studies have shown that concentrations up to 10 µM do not adversely affect cell viability while maintaining significant kinase inhibition efficacy. This balance is crucial for developing therapeutic agents that target cancer cells without harming normal cells .
Mechanistic Studies
Research has also focused on the mechanisms by which this compound inhibits GSK-3β and other kinases involved in cancer progression. Understanding these mechanisms can lead to the development of more effective inhibitors tailored for specific cancers .
| Assay Type | Result | Notes |
|---|---|---|
| Kinase Inhibition (GSK-3β) | IC50: 10 - 1314 nM | Potency varies with structural modifications |
| Cell Viability | No adverse effects at ≤10 µM | Maintains efficacy while preserving viability |
| Cytotoxicity | Selective towards activated Wnt/β-catenin cells | Enhanced effectiveness observed |
Table 2: Structural Modifications and Their Effects
| Modification Type | Effect on Activity | Example Substituents |
|---|---|---|
| Carboxamide Moiety | Significant influence on potency | Isopropyl, Cyclopropyl |
| Aromatic Ring Variation | Affects binding affinity and selectivity | Pyridine vs. Fluorobenzene |
Q & A
Q. How can researchers resolve discrepancies in crystallographic data for the thienopyrimidine core?
- Methodological Answer :
- Temperature effects : Collect data at 100 K to minimize thermal motion artifacts.
- Hydrogen bonding analysis : Use SHELXL to refine electron density maps and validate bond lengths .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
